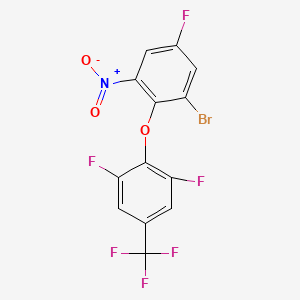
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include halogenated phenols and benzene derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to facilitate the desired substitutions and additions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve the desired purity and efficiency.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different halogenated derivatives, while reduction of the nitro group will produce an amine derivative.
科学的研究の応用
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group allows it to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-(2-Bromo-4-fluoro-6-nitrophenoxy)propanoic acid
- (2-Bromo-4-fluoro-6-nitrophenoxy)acetic acid
Uniqueness
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and functional groups, which impart distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
特性
分子式 |
C13H4BrF6NO3 |
|---|---|
分子量 |
416.07 g/mol |
IUPAC名 |
2-(2-bromo-4-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-7-3-6(15)4-10(21(22)23)11(7)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
InChIキー |
QYGFZPMMLJSHIG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)[N+](=O)[O-])F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



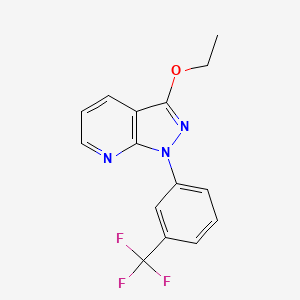
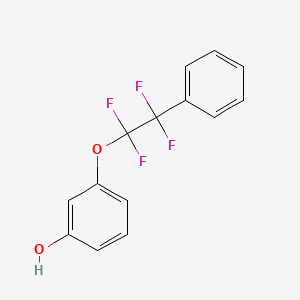
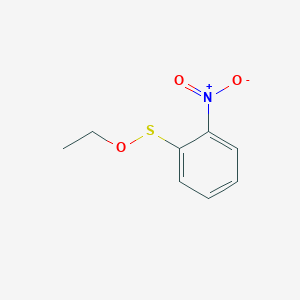
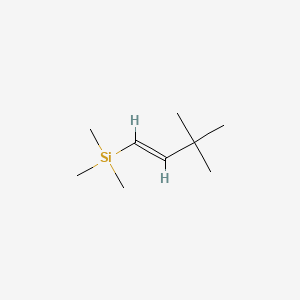
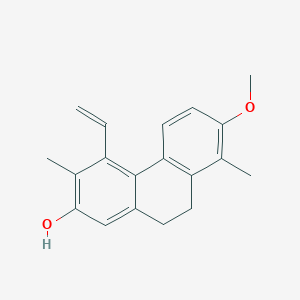

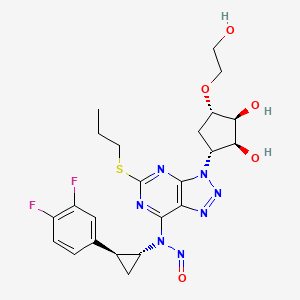

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
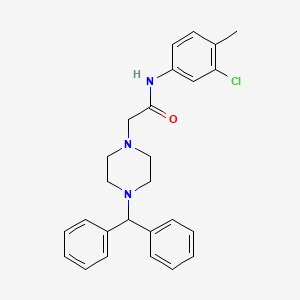
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
